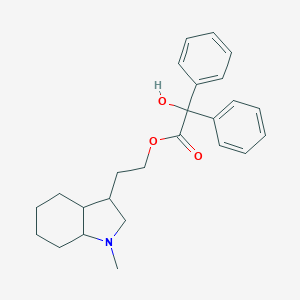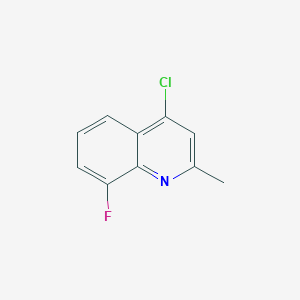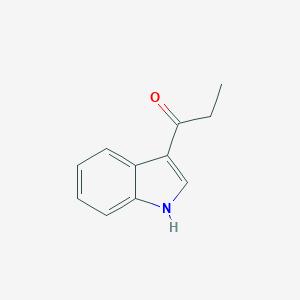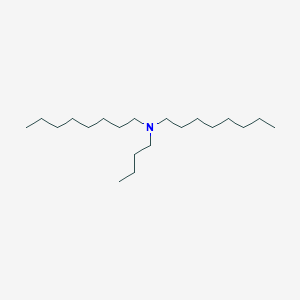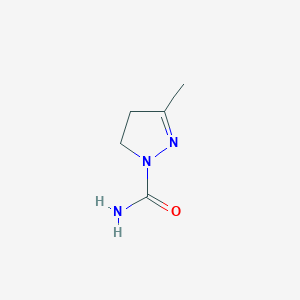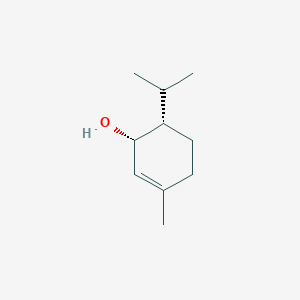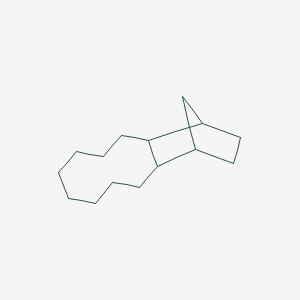
1-methyl-3-prop-1-ynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-prop-1-ynylbenzene, also known as 1-methyl-3-(1-propynyl)benzene, is an aromatic hydrocarbon with the molecular formula C10H10. This compound is characterized by a benzene ring substituted with a methyl group and a propynyl group at the 1 and 3 positions, respectively. It is a derivative of benzene and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-prop-1-ynylbenzene can be achieved through several methods. One common approach involves the alkylation of toluene (methylbenzene) with propyne (methylacetylene) in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds via a nucleophilic substitution mechanism, where the propyne anion attacks the methyl group of toluene, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the catalytic alkylation of benzene with propyne. Catalysts such as aluminum chloride (AlCl3) or zeolites are often used to facilitate the reaction under controlled temperature and pressure conditions. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-prop-1-ynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: HNO3, H2SO4, Cl2, Br2, Lewis acids (e.g., AlCl3) as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-methyl-3-prop-1-ynylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for more complex therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-prop-1-ynylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, leading to the formation of substituted products.
Radical Reactions: The propynyl group can participate in radical reactions, forming reactive intermediates that further react with other molecules.
Coordination Chemistry: The compound can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties.
Comparison with Similar Compounds
- Benzene, 1-methyl-2-(1-propynyl)-
- Benzene, 1-methyl-4-(1-propynyl)-
- Benzene, 1-ethyl-3-(1-propynyl)-
Comparison:
- Structural Differences: The position of the propynyl group on the benzene ring varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Reactivity: 1-methyl-3-prop-1-ynylbenzene exhibits unique reactivity due to the specific positioning of its substituents, which influences the electron density and steric effects on the benzene ring.
- Applications: While similar compounds may have overlapping applications, this compound is particularly noted for its use in specialized chemical synthesis and research.
Properties
IUPAC Name |
1-methyl-3-prop-1-ynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUOXYWUXZNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172172 |
Source


|
| Record name | Benzene, 1-methyl-3-(1-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-62-5 |
Source


|
| Record name | Benzene, 1-methyl-3-(1-propynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-3-(1-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

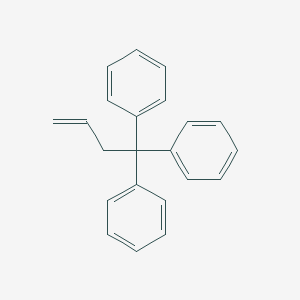
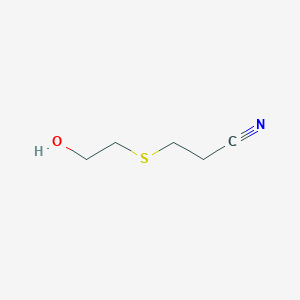
![zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B101214.png)
